Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
Brand Name: Vulcanchem
CAS No.: 124794-57-6
VCID: VC16212322
InChI: InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3
SMILES:
Molecular Formula: C19H18F2O
Molecular Weight: 300.3 g/mol

Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-

CAS No.: 124794-57-6

Cat. No.: VC16212322

Molecular Formula: C19H18F2O

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- - 124794-57-6

Specification

CAS No. 124794-57-6
Molecular Formula C19H18F2O
Molecular Weight 300.3 g/mol
IUPAC Name 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Standard InChI InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3
Standard InChI Key DFRQRMYHMWAEBZ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene delineates its molecular architecture:

  • A benzene ring serves as the core, substituted at position 1 with an ethoxy group (-OCH₂CH₃), positions 2 and 3 with fluorine atoms, and position 4 with an ethynyl-linked 4-propylphenyl group (-C≡C-C₆H₄-CH₂CH₂CH₃).

  • The ethynyl bridge (sp-hybridized carbon-carbon triple bond) introduces rigidity and linearity, influencing mesomorphic behavior in liquid crystal applications .

Comparative analysis with structurally similar compounds reveals key trends:

  • 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (PubChem CID 19103501) shares the ethoxy and difluoro substituents but replaces the ethynyl-phenyl group with a trans-4-propylcyclohexyl moiety. This substitution reduces conjugation and alters thermal stability .

  • 4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl (PubChem CID 68642346) adopts a biphenyl framework instead of an ethynyl bridge, demonstrating how π-system extension affects electronic properties .

Synthetic Pathways and Challenges

While no direct synthesis route for the target compound is documented, analogous methodologies suggest feasible strategies:

Sonogashira Coupling

The ethynyl linkage likely originates from a Pd/Cu-catalyzed cross-coupling between a halogenated benzene derivative and a terminal alkyne. For example:

  • 4-Iodo-1-ethoxy-2,3-difluorobenzene + 4-propylphenylacetylene → Target compound .
    Reaction conditions typically involve tetrahydrofuran (THF), palladium(II) acetate, copper(I) iodide, and a phosphine ligand at 60–80°C .

Fluorination and Etherification

Introducing fluorine and ethoxy groups may proceed via:

  • Electrophilic fluorination using Selectfluor® on a dihydroxy precursor.

  • Williamson ether synthesis for ethoxy group installation, employing sodium hydride and ethyl bromide .

Physicochemical Properties (Extrapolated)

Data from analogous compounds provide estimates for the target molecule:

Table 1: Comparative Physicochemical Properties

PropertyTarget Compound (Est.)1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene 4-Ethoxy-2,3-difluoro-4'-propylbiphenyl
Molecular Weight (g/mol)300.34282.37276.32
Melting Point (°C)85–9068–72102–105
Enthalpy of Fusion (ΔfusH, kcal/mol)~6.1Not reported6.05
Solubility in HexaneModerateHighLow

Key observations:

  • The ethynyl group enhances molecular anisotropy, potentially raising the melting point relative to cyclohexyl analogs .

  • Fluorine substitution reduces polarizability, improving solubility in nonpolar solvents compared to hydroxyl or amino analogs .

Applications in Materials Science

Liquid Crystal Displays (LCDs)

Compounds with ethynyl bridges and fluorinated aromatics are pivotal in high-performance liquid crystals due to:

  • Low viscosity: Facilitates rapid switching in display pixels .

  • Broad nematic phase range: Ethynyl groups stabilize mesophases between 80°C and 150°C .

Organic Semiconductors

The conjugated ethynyl-phenyl system may enable charge transport in organic field-effect transistors (OFETs), with estimated hole mobility of 0.1–0.5 cm²/V·s based on similar structures .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures (Td) near 250°C, suggesting the target compound’s stability up to ~240°C .

Photochemical Reactivity

The ethynyl group is susceptible to [2+2] cycloaddition under UV light, necessitating UV-blocking additives in optoelectronic applications .

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